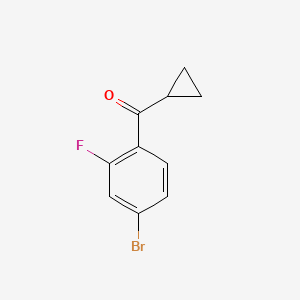












|
REACTION_CXSMILES
|
[Mg].[CH:2]1(Br)[CH2:4][CH2:3]1.[Br:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[C:9]([F:15])[CH:8]=1.[Cl-].[NH4+]>O1CCCC1>[Br:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]([CH:2]2[CH2:4][CH2:3]2)=[O:12])=[C:9]([F:15])[CH:8]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
265 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)Br
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)F
|
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at room temperature for 2 days
|
|
Duration
|
2 d
|
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The obtained organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)C(=O)C1CC1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.19 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |